molecular formula C25H24FN3O3 B450400 N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide

Cat. No.: B450400
M. Wt: 433.5g/mol
InChI Key: NPYDMBQSONPGJB-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide is a complex organic compound with the molecular formula C25H24FN3O3 and a molecular weight of 433.5 g/mol. This compound is known for its unique chemical structure, which includes a fluorobenzamide group and a dimethylphenoxyacetyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide involves multiple steps, including the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with ethanehydrazide to produce the ethanehydrazonoyl derivative. Finally, this derivative is coupled with 4-fluorobenzoyl chloride to yield the target compound .

Chemical Reactions Analysis

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-(4-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-chlorobenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-bromobenzamide: This compound has a bromine atom instead of a fluorine atom.

Properties

Molecular Formula

C25H24FN3O3

Molecular Weight

433.5g/mol

IUPAC Name

N-[4-[(E)-N-[[2-(2,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C25H24FN3O3/c1-16-4-5-17(2)23(14-16)32-15-24(30)29-28-18(3)19-8-12-22(13-9-19)27-25(31)20-6-10-21(26)11-7-20/h4-14H,15H2,1-3H3,(H,27,31)(H,29,30)/b28-18+

InChI Key

NPYDMBQSONPGJB-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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